Cas no 68298-29-3 ((3-methylbutoxy)acetic acid)

(3-Methylbutoxy)acetic acid is a branched-chain carboxylic acid derivative characterized by its (3-methylbutoxy) functional group. This compound is valued for its versatility as an intermediate in organic synthesis, particularly in the production of esters, amides, and other derivatives. Its branched structure contributes to enhanced solubility in organic solvents, making it useful in formulations requiring controlled hydrophobicity. The acid group allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its stability under standard conditions ensures reliable handling and storage. The compound’s balanced reactivity and structural flexibility make it a practical choice for researchers and industrial chemists seeking tailored synthetic pathways.
(3-methylbutoxy)acetic acid structure
(3-methylbutoxy)acetic acid structure
Product Name:(3-methylbutoxy)acetic acid
CAS No:68298-29-3
MF:C7H14O3
MW:146.184262752533
CID:969898
PubChem ID:109984
Update Time:2025-06-15

(3-methylbutoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (3-methylbutoxy)acetic acid
    • 2-(3-methylbutoxy)acetic acid
    • 3-(methylbutoxy)acetic acid
    • AC1L36XU
    • AC1Q1PHA
    • AC1Q5WRY
    • Acetic acid, (3-methylbutoxy)-
    • CTK2F4492
    • Isoamylaetherglykolsaeure
    • Isoamyloxyacetic acid
    • Isoamyloxy-essigsaeure
    • isopentyloxy-acetic acid
    • Isopentyloxy-essigsaeure
    • O-Isopentyl-glykolsaeure
    • Acetic acid, 2-(3-methylbutoxy)-
    • AKOS000179480
    • 68298-29-3
    • CS-0251874
    • AMY15507
    • EN300-56489
    • Z316259082
    • 2-(3-methylbutoxy)aceticacid
    • NS00036522
    • DTXSID5071383
    • R3X9TMV4LZ
    • EINECS 269-553-5
    • SCHEMBL1202370
    • CLUKHRLTJBCIBD-UHFFFAOYSA-N
    • Inchi: 1S/C7H14O3/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
    • InChI Key: CLUKHRLTJBCIBD-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)CCC(C)C

Computed Properties

  • Exact Mass: 146.09432
  • Monoisotopic Mass: 146.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

(3-methylbutoxy)acetic acid Pricemore >>

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(3-methylbutoxy)acetic acid Related Literature

Additional information on (3-methylbutoxy)acetic acid

Research Briefing on (3-methylbutoxy)acetic acid (CAS: 68298-29-3) in Chemical Biology and Pharmaceutical Applications

(3-methylbutoxy)acetic acid (CAS: 68298-29-3) is a chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug development, metabolic studies, and as a building block for more complex molecules. Recent studies have highlighted its role in modulating biological pathways, making it a subject of interest for researchers aiming to develop novel therapeutic agents.

One of the key areas of research involving (3-methylbutoxy)acetic acid is its potential as a metabolite or intermediate in biochemical pathways. A 2023 study published in the Journal of Medicinal Chemistry explored its incorporation into prodrug designs, where its ester derivatives demonstrated enhanced bioavailability and targeted delivery in preclinical models. The study emphasized the compound's ability to improve pharmacokinetic properties, suggesting its utility in optimizing drug formulations.

In addition to its pharmaceutical applications, (3-methylbutoxy)acetic acid has been studied in the context of chemical biology. Researchers have utilized this compound as a probe to investigate enzyme mechanisms, particularly those involving carboxylate-containing substrates. A recent paper in ACS Chemical Biology detailed its use in elucidating the substrate specificity of certain hydrolases, providing insights into enzyme engineering and inhibitor design.

Another significant development is the exploration of (3-methylbutoxy)acetic acid in green chemistry initiatives. Its synthesis has been optimized to reduce environmental impact, as reported in a 2022 Green Chemistry article. The study demonstrated a catalytic process that minimizes waste and improves yield, aligning with the growing demand for sustainable chemical production methods in the pharmaceutical industry.

Despite these advancements, challenges remain in the widespread adoption of (3-methylbutoxy)acetic acid. Issues such as scalability of synthesis and long-term stability in formulations are areas of ongoing research. However, the compound's versatility and promising preliminary results position it as a valuable candidate for future investigations in drug discovery and chemical biology.

In conclusion, (3-methylbutoxy)acetic acid (CAS: 68298-29-3) represents a compelling case study in the intersection of chemistry and biology. Its applications span from drug development to enzyme research, with recent studies underscoring its potential to address critical challenges in the field. Continued research will likely uncover further opportunities for this compound, solidifying its role in advancing pharmaceutical and chemical biology innovations.

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